![molecular formula C8H6Cl2N2 B11901252 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine](/img/structure/B11901252.png)
2,4-Dichloro-1,2-dihydro-1,8-naphthyridine
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Overview
Description
2,4-Dichloro-1,2-dihydro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and a partially saturated 1,2-dihydro ring. It is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method includes the reaction of substituted aromatic aldehydes with 2-aminopyridine and malononitrile in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and atom-economical approaches is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The dihydro ring can be oxidized to form the corresponding naphthyridine, and reduction reactions can further modify the compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted naphthyridines and their derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
2,4-Dichloro-1,2-dihydro-1,8-naphthyridine has been investigated for its potential as a lead compound in drug development. Its derivatives exhibit significant biological activities including antimicrobial and anticancer effects. Research indicates that modifications to the naphthyridine scaffold can enhance these properties. For instance:
Compound | Activity |
---|---|
1,8-Naphthyridine | Antimicrobial and anticancer |
6-Chloro-1,8-naphthyridine | Anticancer |
7-Amino-1,8-naphthyridine | Antiviral |
5-Fluoro-1,8-naphthyridine | Antimicrobial and anticancer |
The dichloro substitution pattern at positions 2 and 4 enhances lipophilicity, potentially increasing interactions with biological targets .
Case Studies
Recent studies have highlighted the efficacy of this compound derivatives in treating various diseases. For example, derivatives have shown promise in inhibiting specific enzymes associated with cancer progression and bacterial infections .
Agrochemicals
Pesticide Development
The compound serves as a crucial intermediate in synthesizing agrochemicals such as herbicides and fungicides. These products are vital for improving crop yields and controlling pests effectively. The versatility of this compound allows for the development of formulations that are both effective and environmentally friendly .
Material Science
Advanced Materials
In material science, this compound is utilized to create materials with enhanced thermal stability and chemical resistance. These properties are particularly beneficial in developing coatings and plastics that require durability under various conditions .
Analytical Chemistry
Standard Reference Material
The compound is also used as a standard reference material in chromatography and spectrometry. This application aids researchers in the accurate analysis of complex mixtures by providing a consistent benchmark for comparison .
Environmental Studies
Behavior and Degradation Studies
Research into the environmental impact of this compound focuses on its behavior and degradation under various conditions. Understanding its environmental fate is crucial for developing strategies to mitigate pollution and enhance remediation efforts .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt various signaling pathways, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but its ability to modulate ATP-binding sites is a key feature .
Comparison with Similar Compounds
1,8-Naphthyridine: A parent compound with similar structural features but without the chlorine substitutions.
2,7-Dichloro-1,8-naphthyridine: Another chlorinated derivative with chlorine atoms at different positions.
1,6-Naphthyridine: A structural isomer with different biological activities.
Uniqueness: 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine is unique due to its specific substitution pattern and partially saturated ring, which confer distinct chemical reactivity and biological properties compared to its analogs .
Biological Activity
2,4-Dichloro-1,2-dihydro-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Its structure features a bicyclic arrangement with two chlorine substituents at the 2 and 4 positions, contributing to its unique biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C8H6Cl2N2. The presence of chlorine atoms enhances its lipophilicity, which may influence its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities. Notable areas of investigation include:
- Antimicrobial Activity : Studies have shown that derivatives of naphthyridine can inhibit bacterial growth and act as β-lactamase inhibitors against strains such as Staphylococcus aureus .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant activity against cervical and lung cancer cells .
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cellular processes, suggesting potential applications in treating diseases related to enzyme dysregulation .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Binding Affinities : Interaction studies reveal that the compound binds to specific receptors and enzymes, modulating their activity. This includes inhibition of β-lactamases and efflux pumps in bacteria .
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake and distribution within tissues, enhancing its therapeutic efficacy .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antibacterial Efficacy :
- Cytotoxicity Against Cancer Cells :
- Enzyme Interaction Studies :
Comparison with Related Compounds
A comparative analysis highlights how structural variations influence biological activity:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1,8-Naphthyridine | Unsubstituted naphthyridine | Antimicrobial and anticancer |
6-Chloro-1,8-naphthyridine | Chlorine substitution at position 6 | Anticancer properties |
7-Amino-1,8-naphthyridine | Amino group at position 7 | Antiviral activity |
This compound | Dichloro substitution at positions 2 and 4 | Enhanced lipophilicity; broad biological activity |
Properties
Molecular Formula |
C8H6Cl2N2 |
---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
2,4-dichloro-1,2-dihydro-1,8-naphthyridine |
InChI |
InChI=1S/C8H6Cl2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4,7H,(H,11,12) |
InChI Key |
UMZJLKNNMRYMFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(C=C2Cl)Cl)N=C1 |
Origin of Product |
United States |
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